molecular formula C23H23NO6S B11473480 3-(3,4-dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-(3,4-dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11473480
M. Wt: 441.5 g/mol
InChI Key: SROAPTQWFJCOMA-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes multiple methoxy and hydroxy groups attached to phenyl rings, as well as a thieno[3,2-b]pyridine core. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the thienopyridine core, followed by the introduction of methoxy and hydroxy groups through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and the desired purity of the final product. Industrial production methods may also incorporate advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thienopyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridines and derivatives with methoxy and hydroxy groups. Examples include:

    Thienopyridine derivatives: Compounds with similar core structures but different substituents.

    Methoxyphenyl derivatives: Compounds with methoxy groups attached to phenyl rings.

    Hydroxyphenyl derivatives: Compounds with hydroxy groups attached to phenyl rings.

Uniqueness

The uniqueness of 3-(3,4-DIMETHOXYPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE lies in its combination of functional groups and the thienopyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For instance, the presence of both methoxy and hydroxy groups allows for diverse chemical reactivity and potential for multiple biological interactions.

Properties

Molecular Formula

C23H23NO6S

Molecular Weight

441.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C23H23NO6S/c1-27-16-6-5-12(7-17(16)28-2)15-11-31-23-14(10-20(25)24-21(15)23)13-8-18(29-3)22(26)19(9-13)30-4/h5-9,11,14,26H,10H2,1-4H3,(H,24,25)

InChI Key

SROAPTQWFJCOMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2NC(=O)CC3C4=CC(=C(C(=C4)OC)O)OC)OC

Origin of Product

United States

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